(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester
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Overview
Description
The compound “(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester” is a complex organic molecule that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their versatility in drug design .
Synthesis Analysis
The synthesis of such compounds often involves the interaction of binucleophilic 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with other reactants . For example, a study reported the synthesis of similar compounds by reacting 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal .Molecular Structure Analysis
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold is a key structural feature of this compound . This scaffold is known for its stability and is difficult to cleave . It can act as isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis
Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit various biological activities . They have been used as therapeutic candidates against urease-positive microorganisms . The position and number of substitutions on the scaffold can modulate the potency of the compounds .Scientific Research Applications
Synthesis and Derivative Formation
One foundational aspect of research on this compound involves its synthesis and the creation of various derivatives. For instance, Hassanien (2003) discusses the synthesis of s-triazolo[3,4-b][1,3,4]thiadiazine derivatives starting from 1(2H)-Oxophthalazine-2-acetic acid ethyl ester. These compounds, including triazolothiadiazine and triazolothiadiazole derivatives, were synthesized as part of efforts to explore pharmaceutical applications, highlighting the compound's relevance in drug discovery and development processes (Hassanien, 2003).
Sujatha et al. (2018) accomplished an efficient synthesis of 3-phenyl-1-(6-phenyl-7H-[1,2,4] triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1H-pyrazol-5-amines using a simple, atom-economical multicomponent approach. This work signifies the compound's adaptability and potential utility in creating structurally diverse molecules for various scientific and pharmaceutical applications (Sujatha et al., 2018).
Antimicrobial and Antitubercular Activities
The derivatives of this compound have been explored for their biological activities, including antimicrobial and antitubercular effects. Shiradkar and Kale (2006) synthesized s-triazolo[3,4-b][1,3,4]thiadiazoles, thiadiazines, and thiadiazinoquinoxalines, which were evaluated for their antibacterial, antifungal, and antitubercular activities. This research demonstrates the compound's potential in contributing to new therapeutic agents against various infectious diseases (Shiradkar & Kale, 2006).
Insecticidal Properties
Further expanding its potential applications, Fadda et al. (2017) investigated novel heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This work showcases the compound's relevance in agricultural research, specifically in the development of new insecticides to protect crops from pest damage (Fadda et al., 2017).
Future Directions
properties
IUPAC Name |
ethyl 2-(3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c1-2-18-10(17)6-8-7-20-12-14-13-11(16(12)15-8)9-4-3-5-19-9/h3-5H,2,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCWXHUWHFUMQH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester |
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